molecular formula C5H13Cl2N B3048562 5-Chloropentylamine hydrochloride CAS No. 1745-60-4

5-Chloropentylamine hydrochloride

Cat. No.: B3048562
CAS No.: 1745-60-4
M. Wt: 158.07 g/mol
InChI Key: MXMGNWPTOBCQIL-UHFFFAOYSA-N
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Description

5-Chloropentylamine hydrochloride is a chemical compound with the molecular formula C5H12ClN It is an aliphatic amine that contains a chlorine atom attached to the fifth carbon of the pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloropentylamine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 5-chloro-1-pentene with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropentylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloropentylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropentylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify the structure of target molecules. It may also interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Chloropentylamine hydrochloride is unique due to the presence of both the chlorine atom and the hydrochloride group, which confer distinct chemical reactivity and solubility properties. These features make it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

5-chloropentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMGNWPTOBCQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596771
Record name 5-Chloropentan-1-aminato(4-)--hydrogen chlorido(4-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-60-4
Record name 5-Chloropentan-1-aminato(4-)--hydrogen chlorido(4-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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